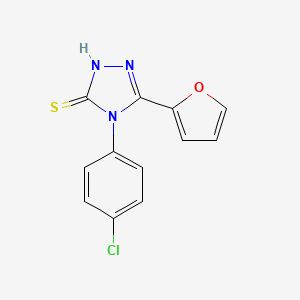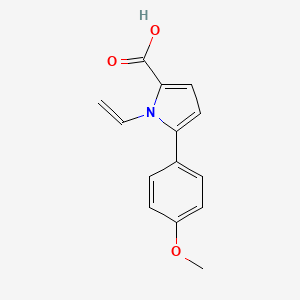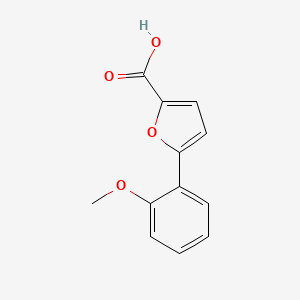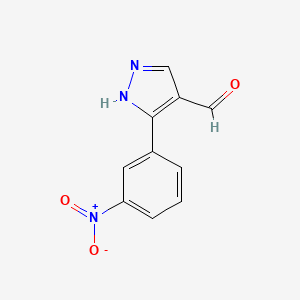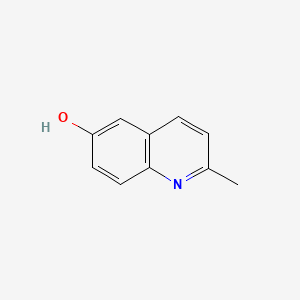
2-Methylquinolin-6-ol
Descripción general
Descripción
2-Methylquinolin-6-ol, also known as betaine-2, is a compound with the molecular weight of 159.19 . It is a solid at ambient temperature .
Synthesis Analysis
2-Methylquinolin-6-ol can be synthesized using various protocols reported in the literature for the construction of quinoline scaffold . For example, the Doebner–von Miller reaction protocol is one of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-6-ol contains a total of 22 bonds; 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyridine .Chemical Reactions Analysis
The synthesis of 2-Methylquinolin-6-ol involves various chemical reactions. Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
2-Methylquinolin-6-ol is a solid at ambient temperature . It has a molecular weight of 159.19 .Aplicaciones Científicas De Investigación
Proteomics Research
In proteomics, “2-Methylquinolin-6-ol” is used for studying protein expressions and interactions. Its molecular formula (C10H9NO) and weight (159.18) make it suitable for proteomic analysis and experimentation .
Antioxidant Activity
Recent studies have synthesized novel compounds from “2-Methylquinolin-6-ol” to investigate their antioxidant activities. These derivatives are tested for their ability to neutralize free radicals and protect against oxidative stress .
Safety and Hazards
Mecanismo De Acción
Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring fused to a pyridine ring. Quinolines are known to have diverse pharmacological properties and are used as a scaffold in medicinal chemistry for drug discovery . They have been found to exhibit antimicrobial, antifungal, antimalarial, and anti-inflammatory activities .
The mechanism of action, pharmacokinetics, and the effect of environmental factors on the action of a quinoline derivative would depend on its specific chemical structure, including the type and position of any functional groups. These properties would also be influenced by the specific biological targets of the compound, which could include various enzymes, receptors, or cellular structures .
Propiedades
IUPAC Name |
2-methylquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-6-9(12)4-5-10(8)11-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSQQASIZNTRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344091 | |
| Record name | 2-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-6-ol | |
CAS RN |
613-21-8 | |
| Record name | 2-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Methylquinolin-6-ol derivatives interesting for cancer therapy?
A1: The research paper highlights that incorporating a 2-Methylquinolin-6-ol scaffold into certain compounds results in dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDAC). [] This dual inhibition is of particular interest for cancer therapy as both EGFR and HDAC play significant roles in tumor growth and progression. Targeting both pathways simultaneously with a single molecule could potentially lead to enhanced efficacy and overcome resistance mechanisms often encountered with single-target therapies.
Q2: What structural modifications were explored in this study and how did they impact activity?
A2: The study focused on modifying the 4-position of the 2-Methylquinolin-6-ol core with various (3,4-dichlorophenyl)amino groups. [] These modifications were designed based on structure-activity relationship (SAR) studies and aimed to optimize interactions with both EGFR and HDAC. The researchers observed that specific substitutions on the (3,4-dichlorophenyl)amino group significantly influenced potency against both targets. These findings highlight the importance of carefully tuning the chemical structure to achieve optimal dual inhibition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)
